Synthesis and characterization of 5-Bromo-7-chloro-8-methylquinoline
Synthesis and characterization of 5-Bromo-7-chloro-8-methylquinoline
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-7-chloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Bromo-7-chloro-8-methylquinoline. Halogenated quinolines are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial and anticancer properties.[1][2][3] This document, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of a strategic synthetic pathway, beginning with a substituted aniline precursor and employing a modified Skraup synthesis for the quinoline core construction. We elaborate on the causality behind experimental choices, from reagent selection to reaction condition optimization. The guide further details a full suite of characterization techniques—including NMR, IR, and Mass Spectrometry—to validate the structure and purity of the final compound. All protocols are presented with an emphasis on safety, reproducibility, and scientific integrity, supported by authoritative references and visual workflows to ensure clarity and successful implementation.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the structural basis for numerous natural and synthetic compounds with significant pharmacological value.[4][5] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoline ring system is a powerful tool in medicinal chemistry. This substitution profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.
Specifically, halogenated quinolines have garnered substantial interest for their potent bioactivities. They are integral to the development of antimalarial drugs, fungicides, and antibiotics.[4][5] Recent research has highlighted their efficacy against drug-resistant bacterial pathogens and their ability to eradicate biofilms, presenting a promising avenue to combat antimicrobial resistance.[1][2] The target molecule of this guide, 5-Bromo-7-chloro-8-methylquinoline, combines the structural features of a substituted quinoline with a unique halogenation pattern, making it a compound of interest for screening in various therapeutic areas. This guide provides a robust and reliable pathway to access this molecule for further investigation.
Retrosynthetic Analysis and Strategic Approach
The synthesis of a polysubstituted quinoline requires careful planning to ensure correct regiochemistry. Our strategy for 5-Bromo-7-chloro-8-methylquinoline is based on constructing the quinoline ring from a pre-functionalized aniline precursor. This approach offers superior control over the final substitution pattern compared to post-synthesis halogenation of the parent 8-methylquinoline, which could lead to a mixture of isomers.
The chosen method is a variation of the classic Skraup synthesis. The Skraup reaction is a robust and well-established method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6][7][8] Its primary advantage is the direct formation of the quinoline core in a single, albeit vigorous, step.
The retrosynthetic analysis is as follows:
This approach leverages the commercially available or readily synthesized 2-amino-4-bromo-6-chlorotoluene, ensuring the bromine, chlorine, and methyl groups are correctly positioned from the outset.
Detailed Synthetic Protocol
Principle of the Modified Skraup Synthesis
The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The aromatic amine (2-amino-4-bromo-6-chlorotoluene) then undergoes a Michael addition to acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring. Nitrobenzene is a traditional oxidizing agent, but for safety and milder conditions, arsenic acid or simply aeration can be used.[6][8] Ferrous sulfate is often added as a moderator to control the notoriously exothermic nature of the reaction.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Notes |
| 2-Amino-4-bromo-6-chlorotoluene | C₇H₇BrClN | 220.50 | 0.05 | 11.03 g | Starting Material |
| Glycerol | C₃H₈O₃ | 92.09 | 0.15 | 13.8 g (11 mL) | Acrolein precursor |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~30 mL | Catalyst & Dehydrating Agent |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | ~0.5 g | Moderator | |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 0.06 | 7.4 g (6.1 mL) | Oxidizing Agent & Solvent |
Step-by-Step Experimental Procedure
CAUTION: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. An ice bath should be on hand for emergency cooling.
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Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
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Charging the Flask: To the flask, add 2-amino-4-bromo-6-chlorotoluene (11.03 g, 0.05 mol), glycerol (13.8 g, 0.15 mol), nitrobenzene (7.4 g, 0.06 mol), and ferrous sulfate heptahydrate (~0.5 g).
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Acid Addition: Begin stirring the mixture to form a slurry. Slowly add concentrated sulfuric acid (~30 mL) dropwise from the dropping funnel over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 120°C. Use an ice bath to cool the flask if the temperature rises too rapidly.
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Heating and Reflux: Once the acid addition is complete, heat the mixture gently. The reaction will become vigorous. Maintain a steady reflux at approximately 140-150°C for 3-4 hours. Monitor the reaction progress using TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
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Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature. Very cautiously, pour the dark, viscous mixture into a 1 L beaker containing 500 mL of crushed ice and water with vigorous stirring.
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Basification and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This will precipitate the crude product and inorganic salts.
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Isolation: The crude product can be isolated by steam distillation or solvent extraction. For extraction, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Final Product: Combine the pure fractions and evaporate the solvent to yield 5-Bromo-7-chloro-8-methylquinoline as a solid. Determine the final yield and melting point.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| Melting Point | To be determined experimentally |
| TLC (Hexane:EtOAc 4:1) | R_f to be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
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¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the quinoline core and the single methyl group.
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The H2, H3, and H4 protons will form an AMX spin system.
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The H6 proton will appear as a singlet.
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The methyl protons at position 8 will appear as a sharp singlet, likely downfield due to the aromatic ring current.
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¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon atoms in the molecule. The carbons attached to the halogens (C5 and C7) will have characteristic chemical shifts.
Table of Predicted Spectroscopic Data:
| Analysis | Predicted Chemical Shifts (δ, ppm) and Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.9-9.1 (dd, 1H, H2), δ 8.2-8.4 (d, 1H, H4), δ 7.5-7.7 (dd, 1H, H3), δ 7.8-8.0 (s, 1H, H6), δ 2.6-2.8 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150-152 (C2), δ 122-124 (C3), δ 136-138 (C4), δ 128-130 (C4a), δ 118-120 (C5-Br), δ 129-131 (C6), δ 135-137 (C7-Cl), δ 133-135 (C8-CH₃), δ 147-149 (C8a), δ 18-20 (-CH₃) |
Note: These are estimated values based on analogous structures and should be confirmed by experimental data.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11]
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Expected Absorption Bands (cm⁻¹):
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the elemental composition.
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Expected Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
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M⁺: m/z ≈ 255 (for ¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N)
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M+2: m/z ≈ 257 (combination of ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - this peak should be the most intense.
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M+4: m/z ≈ 259 (for ¹²C₁₀¹H₇⁸¹Br³⁷Cl¹⁴N)
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The relative intensity ratio of these peaks provides a definitive signature for the presence of one bromine and one chlorine atom.
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Experimental Workflow Visualization
The entire process from synthesis to final characterization can be visualized as a logical workflow.
Sources
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